

The Expanding Therapeutic Landscape of 1H-Imidazole-4-carboxamide Derivatives: A Technical Overview

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Compound of Interest

Compound Name: **1H-Imidazole-4-carboxamide**

Cat. No.: **B1204986**

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The **1H-imidazole-4-carboxamide** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Novel derivatives of this core are being extensively investigated and have shown significant promise in oncology, infectious diseases, and beyond. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising compounds.

Quantitative Biological Activity Data

The biological evaluation of novel **1H-imidazole-4-carboxamide** derivatives has yielded a wealth of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize the key findings across various biological activities.

Anticancer Activity

1H-Imidazole-4-carboxamide derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and Fatty Acid Synthase (FASN).

Table 1: PARP-1 Inhibitory Activity of 1H-Benzo[d]imidazole-4-carboxamide Derivatives

Compound	Linker Group	Terminal Group	PARP-1 IC50 (nM)	MDA-MB-436 Cell Proliferation IC50 (µM)	Reference
6b	Saturated Heterocycle Nitrogen	Not Specified	8.65	Not Specified	[1]
6m	Saturated Heterocycle Nitrogen	3-methyl-furanyl	Not Specified	25.36 ± 6.06	[1]
10a	5-membered N-heterocycle	Not Specified	Single-digit nM	Potentiates Temozolomide	[2]
11e	6-membered N-heterocycle	Not Specified	Double-digit nM	Potentiates Temozolomide	[2]
10f	Not Specified	Not Specified	43.7	7.4 (HCT116 cells)	[3]
Olaparib (Reference)	-	-	2.77	23.89 ± 3.81	[1]
Veliparib (Reference)	-	-	15.54	Not Specified	[1]

Table 2: Fatty Acid Synthase (FASN) Inhibitory Activity of 1H-Benzo[d]imidazole-5-carboxamide Derivatives

Compound	FASN IC ₅₀ (μM)	HCT-116 Cell Cytotoxicity	Caco-2 Cell Cytotoxicity	MCF-7 Cell Cytotoxicity	Reference
CTL-06	3 ± 0.25	Active	Active	Active	[4]
CTL-12	2.5 ± 0.25	Active	Active	Active	[4]
Orlistat (Reference)	13.5 ± 1.0	Not Specified	Not Specified	Not Specified	[4]

Table 3: Human Topoisomerase I Inhibitory and Anticancer Activity of 1H-Benzo[d]imidazole (BBZ) Derivatives

Compound	Hu Topo I IC ₅₀ (μM)	NCI-60 Cell Line GI ₅₀ Range (μM)	Reference
11a	Not Specified	0.16 - 3.6	[5]
12a	Not Specified	0.16 - 3.6	[5]
12b	16	0.16 - 3.6	[5]

Antimicrobial and Antifungal Activity

A significant number of novel **1H-imidazole-4-carboxamide** derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Table 4: Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides

Compound	Antibacterial Activity	Antifungal Activity	Antitubercular Activity	Reference
6a	Significant (S. aureus, B. subtilis, P. aeruginosa, E. coli)	Significant (A. niger, C. albicans)	Not Specified	
6f	Significant	Significant	Not Specified	
6g	Significant	Significant	Not Specified	
6e	Not Specified	Not Specified	Maximum Activity	
6j	Not Specified	Not Specified	Maximum Activity	

Table 5: Fungicidal Activity of N-cyano-1*H*-imidazole-4-carboxamide Derivatives

Compound	Fungus	EC50 (µg/mL)	Reference
12h	Rhizoctonia solani	2.63	[6]

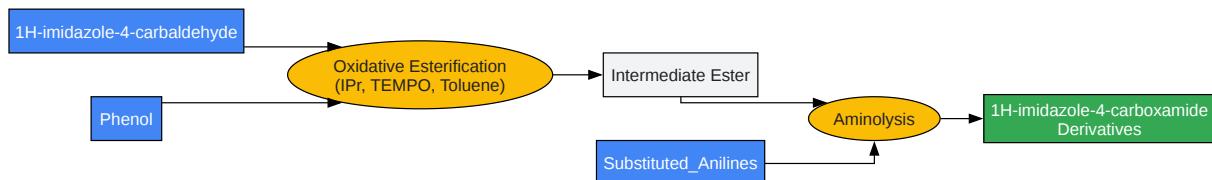
Experimental Protocols

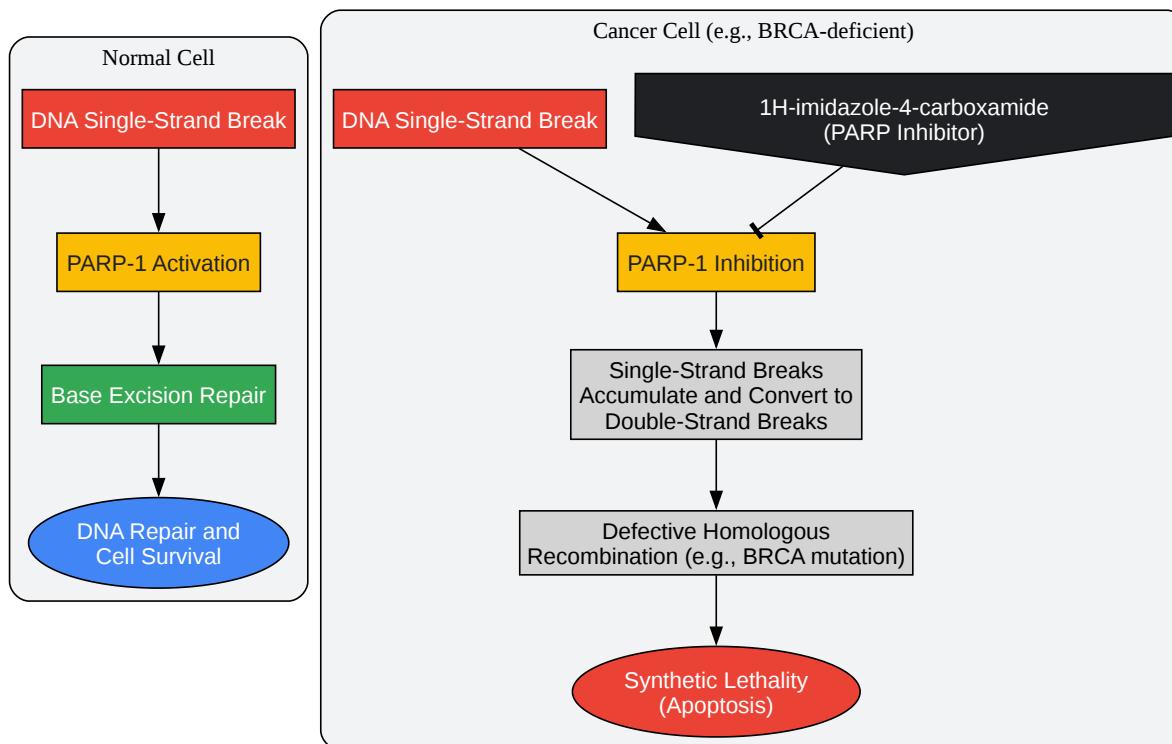
The following sections detail the methodologies employed in the synthesis and biological evaluation of **1*H*-imidazole-4-carboxamide** derivatives.

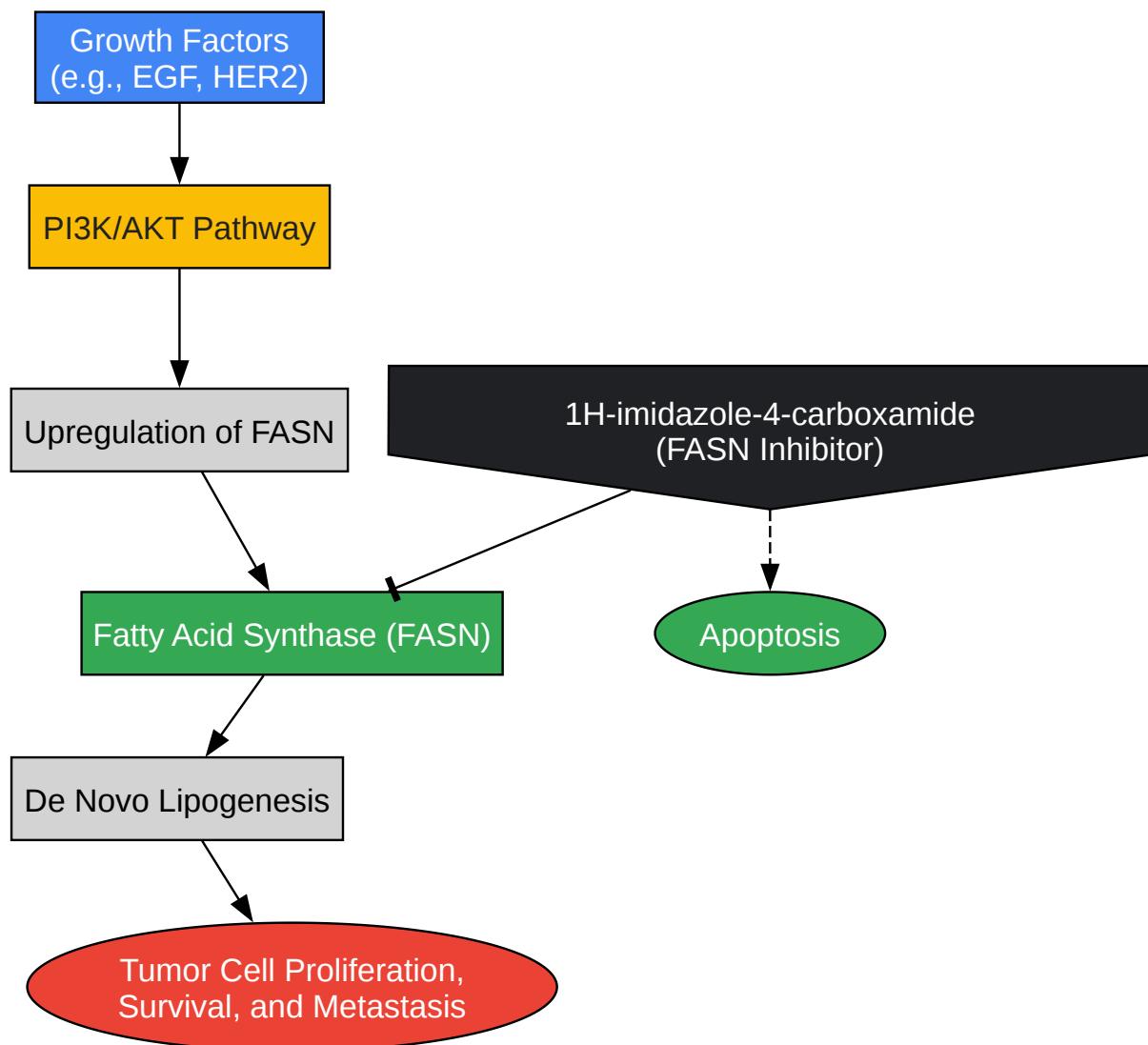
Synthesis of 1*H*-Imidazole-4-carboxamide Derivatives

A general and novel method for the synthesis of N-cyanocarboxamides involves mild reaction conditions and simpler procedures for reactant-product isolation.[6]

General Synthetic Scheme:







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